molecular formula C13H17NO2 B4700165 2-(2,4-dimethylphenoxy)-N-prop-2-enylacetamide

2-(2,4-dimethylphenoxy)-N-prop-2-enylacetamide

Cat. No.: B4700165
M. Wt: 219.28 g/mol
InChI Key: XVPOONBSQQWNAM-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-prop-2-enylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 4 positions, and an acetamide group attached to a prop-2-enyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-prop-2-enylacetamide typically involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride to form 2-(2,4-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with prop-2-enylamine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-prop-2-enylacetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-prop-2-enylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The prop-2-enyl chain provides additional hydrophobic interactions, contributing to the overall stability of the compound in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenoxy)acetic acid
  • 2-(2,4-dimethylphenoxy)ethanol
  • 2-(2,4-dimethylphenoxy)propanoic acid

Uniqueness

2-(2,4-dimethylphenoxy)-N-prop-2-enylacetamide is unique due to the presence of the prop-2-enyl chain, which distinguishes it from other similar compounds. This structural feature can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-7-14-13(15)9-16-12-6-5-10(2)8-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPOONBSQQWNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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